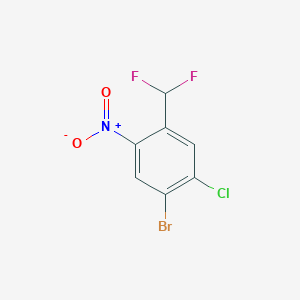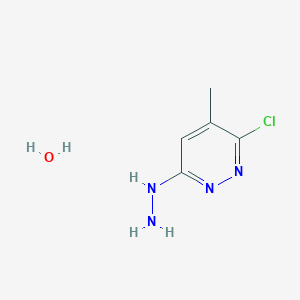
3-Chloro-6-hydrazinyl-4-methylpyridazinehydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-6-hydrazinyl-4-methylpyridazinehydrate is a chemical compound with the molecular formula C5H7ClN4 It is a derivative of pyridazine, a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-hydrazinyl-4-methylpyridazinehydrate typically involves the reaction of 3-chloro-4-methylpyridazine with hydrazine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-6-hydrazinyl-4-methylpyridazinehydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of pyridazine oxides.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted pyridazine compounds.
Aplicaciones Científicas De Investigación
3-Chloro-6-hydrazinyl-4-methylpyridazinehydrate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Chloro-6-hydrazinyl-4-methylpyridazinehydrate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-4-methylpyridazine: Lacks the hydrazinyl group, making it less reactive in certain chemical reactions.
6-Hydrazinylpyridazine: Lacks the chlorine and methyl groups, affecting its chemical properties and reactivity.
Uniqueness
3-Chloro-6-hydrazinyl-4-methylpyridazinehydrate is unique due to the presence of both the chlorine and hydrazinyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C5H9ClN4O |
|---|---|
Peso molecular |
176.60 g/mol |
Nombre IUPAC |
(6-chloro-5-methylpyridazin-3-yl)hydrazine;hydrate |
InChI |
InChI=1S/C5H7ClN4.H2O/c1-3-2-4(8-7)9-10-5(3)6;/h2H,7H2,1H3,(H,8,9);1H2 |
Clave InChI |
NNERAVBLXRNPAB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN=C1Cl)NN.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




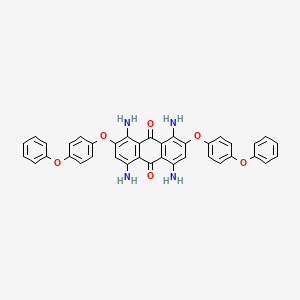
![5-[(3,4-dimethoxyphenyl)methyl]-2-[4-[4-[5-[(3,4-dimethoxyphenyl)methyl]-3-phenyltetrazol-2-ium-2-yl]-3-methoxyphenyl]-2-methoxyphenyl]-3-phenyltetrazol-2-ium;chloride](/img/structure/B13128385.png)


![Pyrazolo[1,5-a]pyridine-4-carbohydrazide](/img/structure/B13128411.png)
![1-Amino-4-{[3-(1H-imidazol-1-yl)propyl]amino}anthracene-9,10-dione](/img/structure/B13128417.png)
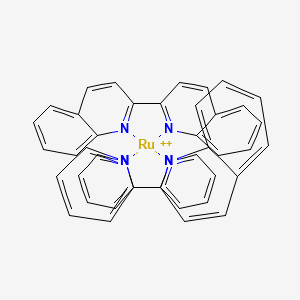

![(4-nitrophenyl)methyl (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-3-[2-hydroxyethyl(methyl)carbamothioyl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13128439.png)
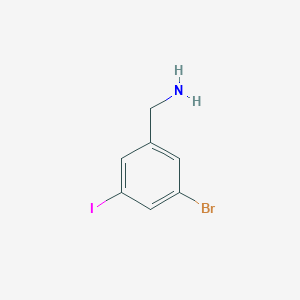
![3-Aminobenzo[d]isoxazole-7-carbonitrile](/img/structure/B13128443.png)
